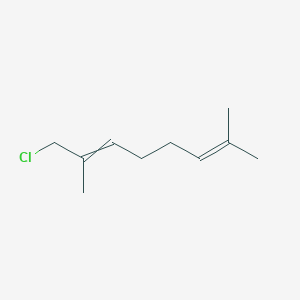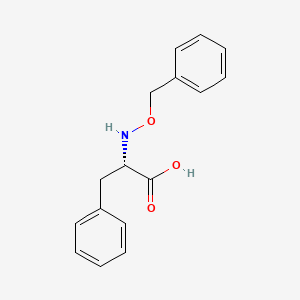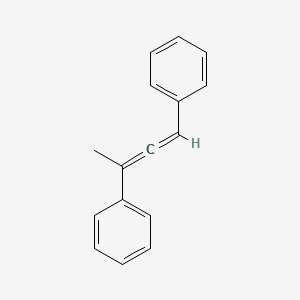
N-(2,5-Dimethoxy-4-methylphenyl)-4-ethenylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-Dimethoxy-4-methylphenyl)-4-ethenylbenzamide is a synthetic compound that belongs to the class of phenethylamines This compound is characterized by the presence of methoxy groups at the 2 and 5 positions of the phenyl ring, a methyl group at the 4 position, and an ethenyl group attached to the benzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dimethoxy-4-methylphenyl)-4-ethenylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethoxy-4-methylbenzaldehyde and 4-ethenylbenzoic acid.
Condensation Reaction: The aldehyde group of 2,5-dimethoxy-4-methylbenzaldehyde reacts with the carboxylic acid group of 4-ethenylbenzoic acid in the presence of a dehydrating agent such as thionyl chloride to form the corresponding benzamide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.
化学反応の分析
Types of Reactions
N-(2,5-Dimethoxy-4-methylphenyl)-4-ethenylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of N-(2,5-Dimethoxy-4-methylphenyl)-4-ethylbenzamide.
Substitution: Formation of derivatives with substituted functional groups.
科学的研究の応用
N-(2,5-Dimethoxy-4-methylphenyl)-4-ethenylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as a ligand for specific receptors.
Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes.
作用機序
The mechanism of action of N-(2,5-Dimethoxy-4-methylphenyl)-4-ethenylbenzamide involves its interaction with specific molecular targets, such as serotonin receptors. The compound binds to these receptors, leading to a cascade of intracellular signaling pathways that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
2,5-Dimethoxy-4-methylamphetamine (DOM): A psychedelic compound with similar structural features.
2,5-Dimethoxy-4-iodophenethylamine (DOI): Another compound with similar methoxy substitutions and known for its hallucinogenic properties.
2,5-Dimethoxy-4-methylphenethylamine (2C-D): A compound with similar methoxy and methyl substitutions.
Uniqueness
N-(2,5-Dimethoxy-4-methylphenyl)-4-ethenylbenzamide is unique due to the presence of the ethenyl group attached to the benzamide moiety, which distinguishes it from other similar compounds. This structural feature may contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
53939-57-4 |
|---|---|
分子式 |
C18H19NO3 |
分子量 |
297.3 g/mol |
IUPAC名 |
N-(2,5-dimethoxy-4-methylphenyl)-4-ethenylbenzamide |
InChI |
InChI=1S/C18H19NO3/c1-5-13-6-8-14(9-7-13)18(20)19-15-11-16(21-3)12(2)10-17(15)22-4/h5-11H,1H2,2-4H3,(H,19,20) |
InChIキー |
NIMLEQKYKMQBGM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1OC)NC(=O)C2=CC=C(C=C2)C=C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


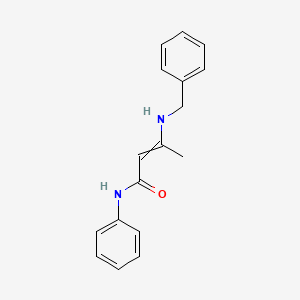
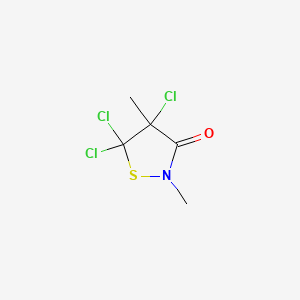
![2-({[(2-Chloroethyl)carbamoyl]oxy}imino)-2-cyanoacetamide](/img/structure/B14638469.png)
![Bicyclo[4.2.1]nonan-9-ol](/img/structure/B14638482.png)

![(E)-3-(3-methoxy-4-phenylmethoxyphenyl)-N-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B14638490.png)
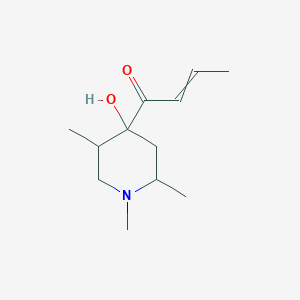
![N,N-Dimethyl-4-{(E)-[(quinolin-4-yl)methylidene]amino}aniline](/img/structure/B14638501.png)

![1-[3,6-Dimethyl-5-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14638518.png)
